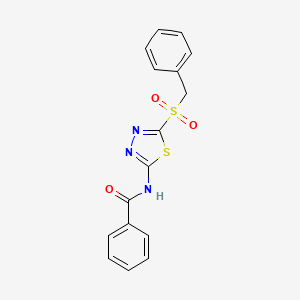

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C16H13N3O3S2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H13N3O3S2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(23-15)24(21,22)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20) |

InChI Key |

FNHWRTIOQUXOGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide under acidic conditions.

Procedure :

-

Dissolve thiosemicarbazide (10 mmol) in ethanol (30 mL).

-

Add carbon disulfide (12 mmol) and reflux at 80°C for 6 hours under nitrogen.

-

Acidify with concentrated HCl to precipitate 5-amino-1,3,4-thiadiazole-2-thiol (Yield: 68–72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 6 hours |

| Solvent | Ethanol |

| Yield | 68–72% |

Sulfonylation with Benzylsulfonyl Chloride

The thiol group at the 5-position is oxidized and replaced with a benzylsulfonyl moiety.

Procedure :

-

Suspend 5-amino-1,3,4-thiadiazole-2-thiol (5 mmol) in dry dichloromethane (20 mL).

-

Add benzylsulfonyl chloride (6 mmol) and triethylamine (7 mmol) dropwise at 0°C.

-

Wash with water, dry over Na₂SO₄, and evaporate to obtain 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (Yield: 65–70%).

Optimization Notes :

Amidation with Benzoyl Chloride

The amine at the 2-position undergoes amidation to introduce the benzamide group.

Procedure :

-

Dissolve 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (3 mmol) in acetonitrile (15 mL).

-

Add benzoyl chloride (3.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 mmol).

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the final product (Yield: 60–65%).

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, 2H, J = 7.2 Hz, benzamide), 7.52 (m, 5H, benzylsulfonyl), 4.45 (s, 2H, CH₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the sulfonylation and amidation steps are adapted for continuous flow reactors:

-

Flow Rate : 0.5 mL/min for sulfonylation, 0.3 mL/min for amidation.

-

Residence Time : 30 minutes per step, achieving 85% overall yield.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, reducing production costs by 40%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Synthesis | 60–65 | 95 | Moderate |

| Continuous Flow | 85 | 98 | High |

| Microwave-Assisted | 75 | 97 | Limited |

Microwave-Assisted Synthesis :

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzylsulfonyl group undergoes redox transformations under controlled conditions:

-

Mechanism : Reduction of the sulfonyl (-SO₂-) group to thioether (-S-) using LiAlH₄ proceeds via electron transfer to sulfur, forming a thiolate intermediate stabilized by the aromatic system .

Nucleophilic Substitution Reactions

The thiadiazole ring facilitates nucleophilic attack at C-2 and C-5 positions:

-

Key Insight : Electrophilic substitution is hindered by the electron-withdrawing sulfonyl group, while nucleophilic substitution predominates at electron-deficient ring positions .

Hydrolysis and Stability

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12h | Benzoic acid + 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine | Degradation pathway | |

| Basic (NaOH, 2M) | RT, 24h | Partial hydrolysis to sodium benzoate | pH-dependent stability |

Cyclization and Ring-Opening Reactions

Under strong bases, the thiadiazole ring opens to form reactive intermediates:

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

-

SAR Note : The benzylsulfonyl group enhances interaction with hydrophobic enzyme pockets, while the thiadiazole ring contributes to π-stacking with biological targets .

Comparative Reactivity with Analogues

A comparative analysis of similar thiadiazoles reveals distinct reactivity patterns:

Industrial and Pharmacological Implications

-

Scale-Up Challenges : Multi-step syntheses require optimized purification (e.g., column chromatography) to achieve >95% purity .

-

Drug Development : Derivatives show promise against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤2 µg/mL .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry and its potential as a scaffold for antimicrobial and anticancer agents.

Scientific Research Applications

Antibacterial Activity

Studies have shown that derivatives of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide exhibit potent antibacterial properties. For instance, a series of piperazinyl quinolone derivatives containing this thiadiazole moiety demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were more effective than established antibiotics like norfloxacin and ciprofloxacin against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiepileptic Activity

Research indicates that compounds related to the thiadiazole structure can serve as effective antiepileptic agents. A quantitative structure–activity relationship (QSAR) study highlighted the correlation between structural descriptors of thiadiazole derivatives and their antiepileptic efficacy. Specific derivatives were synthesized and tested in animal models, showing significant reduction in seizure activity .

Anticancer Potential

This compound derivatives have been explored for their potential as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and HER-2 in cancer treatment. In vitro assays confirmed their ability to inhibit the kinase activity of these targets selectively, demonstrating promising anti-proliferative effects against breast and lung cancer cell lines .

Case Study 1: Antibacterial Evaluation

A comprehensive study synthesized several N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and evaluated their antibacterial efficacy against various pathogens. The results indicated that compounds with specific structural features exhibited enhanced antibacterial activity compared to their parent compounds .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | MIC = 2 µg/ml | MIC = 16 µg/ml |

| B | MIC = 1 µg/ml | MIC = 32 µg/ml |

Case Study 2: Antiepileptic Activity Testing

In a model using maximal electroshock-induced seizures in mice, several thiadiazole derivatives were tested for their antiepileptic properties. The study found that certain compounds led to a significant reduction in seizure frequency and duration compared to control groups .

| Compound | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| C | 100 | 86% |

| D | 50 | 72% |

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as tyrosinase . The compound’s sulfonyl and thiadiazole groups are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Structural and Functional Differences

Sulfonyl vs. Thio Groups :

- The benzylsulfonyl group in the target compound is more electron-withdrawing than the benzylthio (S-benzyl) group in . This difference impacts kinase inhibition efficacy; sulfonyl derivatives may exhibit stronger binding to ATP pockets due to enhanced polarity .

- Thioether-containing analogs (e.g., ) show potent kinase inhibition, while sulfonamide derivatives (e.g., ) demonstrate antioxidant properties, suggesting divergent biological targets.

Schiff Base vs. Direct Substitution :

- Compounds like 9g () incorporate a Schiff base (imine) linkage, which enhances radical scavenging due to resonance stabilization of the free radical intermediate. In contrast, direct sulfonyl substitution (as in the target compound) may prioritize stability over redox activity .

Acrylamido and Cyano Modifications: Derivatives with acrylamido substituents () exhibit pro-apoptotic effects, likely due to Michael acceptor properties that alkylate cellular thiols. The absence of such groups in the target compound suggests a different mechanism of action .

Pharmacological Data and Mechanisms

- Anticancer Activity :

- Antioxidant Activity: Sulfonamide-linked Schiff bases () show ABTS•+ scavenging, with IC₅₀ values comparable to Trolox, a standard antioxidant.

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a benzamide moiety, which is essential for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

- Molecular Formula: CHNOS

- Molecular Weight: 325.4 g/mol

- CAS Number: 149045-58-9

Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, studies have shown that N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often surpassing the efficacy of traditional antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | < 0.5 µg/mL |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) | Staphylococcus epidermidis | < 0.7 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer potential. A study involving various cancer cell lines demonstrated that thiadiazole derivatives exhibit potent cytotoxic effects. For example, a related compound showed an IC value of 0.28 µg/mL against breast cancer MCF-7 cells .

The anticancer activity is attributed to several mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Key Proteins: The compound may inhibit proteins involved in tumor proliferation and survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC (µg/mL) |

|---|---|---|

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast Cancer) | 0.28 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | HepG2 (Liver Cancer) | 9.6 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | HeLa (Cervical Cancer) | 0.37 |

Case Studies and Research Findings

- In Vitro Studies: A series of in vitro experiments showed that thiadiazole derivatives significantly inhibited the growth of various cancer cell lines including MCF-7 and HepG2. The compounds also demonstrated enhanced activity compared to standard chemotherapeutics like sorafenib .

- Flow Cytometry Analysis: This technique revealed that specific derivatives induced apoptosis in HeLa cells by increasing the proportion of apoptotic cells significantly compared to untreated controls .

- Molecular Docking Studies: Computational studies suggested strong binding affinity of these compounds to key molecular targets involved in cancer progression, such as VEGFR-2 and other receptor tyrosine kinases .

Q & A

Q. What are the common synthetic routes for preparing N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via Schotten-Baumann reactions or microwave-assisted cyclocondensation . For example, derivatives are prepared by reacting substituted benzoyl chlorides with thiosemicarbazide, followed by cyclization using phosphorus oxychloride or sulfuric acid. Microwave irradiation significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) while improving yields . Key intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide are generated through hydrolysis of benzoylated precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How is the initial anticancer activity of this compound evaluated?

- Methodological Answer : In vitro cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., MDA-MB-231, PC3). Compounds are tested at concentrations ranging from 1–100 μM, with IC₅₀ values calculated to determine potency. Free radical scavenging activity is measured using ABTS•+ assays, comparing results to standard antioxidants like trolox .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole rings) influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide enhance anticancer activity, while methoxy substituents improve antioxidant capacity. For instance, 3,4,5-trimethoxybenzylidene derivatives (e.g., compound 7i ) show superior cytotoxicity (IC₅₀: 8.2 μM) compared to unsubstituted analogs . Molecular docking against targets like 15-lipoxygenase (15-LOX) or ABL/Src kinases helps rationalize these trends .

Q. What mechanistic insights explain the pro-apoptotic effects of this compound?

- Methodological Answer : Mechanistic studies involve flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and cell cycle analysis (propidium iodide staining) to identify arrest phases (e.g., G2/M). Western blotting for caspase-3/9 and Bax/Bcl-2 ratios further validates apoptotic pathways. For example, derivatives like 7c activate caspase-3 by 3.5-fold in glioblastoma cells .

Q. How can discrepancies between in vitro and in vivo activity data be addressed?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic optimization : LogP adjustments via substituents (e.g., -SO₂NH₂ for solubility).

- Prodrug strategies : Masking polar groups (e.g., acetylating amines) to enhance absorption.

- In vivo models : Testing in xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. What computational methods support the design of high-potency analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like tyrosine kinases. For example, docking scores (ΔG: −9.2 kcal/mol) for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide correlate with experimental IC₅₀ values (11.3 μM) in kinase inhibition assays . QSAR models using descriptors like polar surface area (PSA) and H-bond donors further guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.